7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
The compound 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure. The key steps include:
Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzylamino and Nitro Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted piperazine with the thiadiazolo[3,2-a]pyrimidine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The benzylamino group can be oxidized to form a nitro group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
N-Substituted Piperazines: Formed by substitution reactions on the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Benzylamino Compounds: Compounds with benzylamino groups attached to aromatic rings.
Uniqueness
The uniqueness of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N7O3S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
7-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C25H27N7O3S/c1-17(2)24-28-31-23(33)15-22(27-25(31)36-24)30-12-10-29(11-13-30)19-8-9-21(32(34)35)20(14-19)26-16-18-6-4-3-5-7-18/h3-9,14-15,17,26H,10-13,16H2,1-2H3 |
InChI Key |
WEVRONQQRSIWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
Origin of Product |
United States |
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